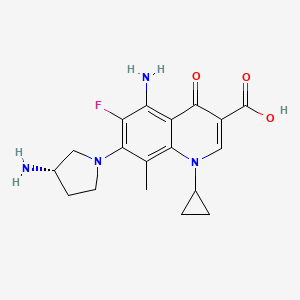
5-Amino-7-((s)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-7-((s)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acid is a complex organic compound that belongs to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable asset in the treatment of various bacterial infections. Its unique structure, which includes a quinolone core, a cyclopropyl group, and a pyrrolidine ring, contributes to its potent antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7-((s)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinolone Core: The quinolone core is synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the quinolone intermediate.
Final Amination:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-7-((s)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolone N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Quinolone N-oxides.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted quinolones.
Scientific Research Applications
5-Amino-7-((s)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: Studied for its interactions with bacterial enzymes and its role in inhibiting bacterial DNA gyrase and topoisomerase IV.
Medicine: Investigated for its potential use in treating bacterial infections, including those caused by antibiotic-resistant strains.
Industry: Utilized in the development of new antibacterial agents and as a standard in quality control processes.
Mechanism of Action
The antibacterial activity of 5-Amino-7-((s)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the disruption of bacterial cell processes and ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents on the quinolone core.
Levofloxacin: A fluoroquinolone with a similar structure but different stereochemistry and substituents.
Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
5-Amino-7-((s)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acid is unique due to its specific combination of substituents, which confer a broad spectrum of antibacterial activity and make it effective against a wide range of bacterial pathogens. Its structural features, such as the cyclopropyl group and the pyrrolidine ring, contribute to its high potency and stability.
Properties
CAS No. |
167888-21-3 |
|---|---|
Molecular Formula |
C18H21FN4O3 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
5-amino-7-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H21FN4O3/c1-8-15-12(14(21)13(19)16(8)22-5-4-9(20)6-22)17(24)11(18(25)26)7-23(15)10-2-3-10/h7,9-10H,2-6,20-21H2,1H3,(H,25,26)/t9-/m0/s1 |
InChI Key |
SQEKDSUOURCDNY-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C2C(=C(C(=C1N3CC[C@@H](C3)N)F)N)C(=O)C(=CN2C4CC4)C(=O)O |
Canonical SMILES |
CC1=C2C(=C(C(=C1N3CCC(C3)N)F)N)C(=O)C(=CN2C4CC4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


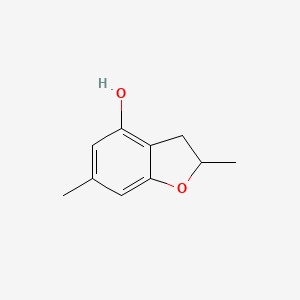
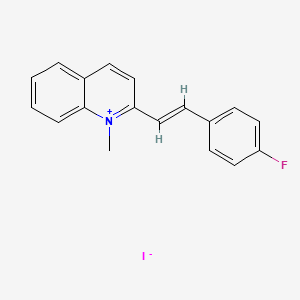
![4-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B15207652.png)

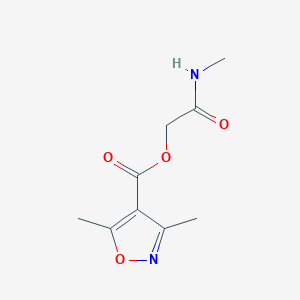
![4-[(Propan-2-yl)carbamoyl]thiomorpholine-3-carboxylic acid](/img/structure/B15207673.png)

![methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15207684.png)
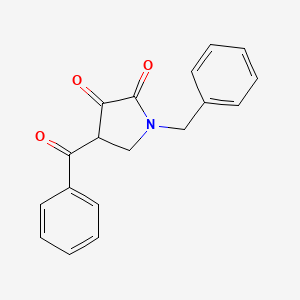

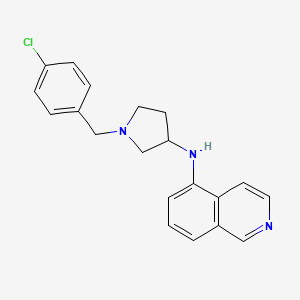

![2-(Difluoromethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B15207720.png)

